Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)-

Description

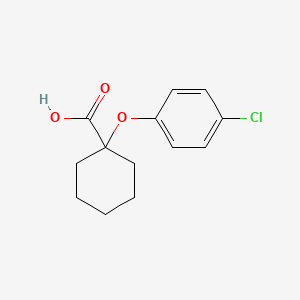

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is a cyclohexane derivative substituted with a carboxylic acid group at the cyclohexane ring and a p-chlorophenoxy group (a para-chlorinated phenyl ether) at position 1.

Properties

IUPAC Name |

1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c14-10-4-6-11(7-5-10)17-13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQXJWMGDYGCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169770 | |

| Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17413-88-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenoxy)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism:

- Protonation of the carboxylic acid group enhances its electrophilicity.

- Nucleophilic substitution by the phenoxide ion (generated in situ from p-chlorophenol) forms the ester intermediate.

- Hydrolysis of the ester under basic conditions yields the final product.

Key Variables:

- Temperature: Optimal reflux conditions (100–120°C) balance reaction rate and side-product formation.

- Solvent: Polar aprotic solvents (e.g., dimethylformamide) improve solubility of phenolic substrates.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow process for analogous cyclohexanecarboxylic acid derivatives offers insights into large-scale production. While the patent (AU2007336349B2) specifically describes the synthesis of 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, its methodology is adaptable to the target compound:

Process Overview:

- Catalytic System: Heterogeneous catalysts (e.g., zeolites or acidic resins) enable recyclability and reduce waste.

- Reactor Design: Tubular flow reactors ensure uniform mixing and temperature control, critical for exothermic esterification reactions.

- Workup: Continuous extraction and distillation units isolate the product with >90% purity.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 1–2 hours |

| Yield | 70–75% | 85–90% |

| Catalyst Recovery | Limited | Full recovery |

| Energy Consumption | High | Moderate |

Advanced Catalytic Systems

Recent advancements focus on green chemistry principles, emphasizing catalyst recyclability and reduced environmental impact.

Ionic Liquid Catalysts

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) serve as dual solvents and catalysts. Their non-volatility and tunable acidity enhance reaction efficiency:

Enzymatic Catalysis

Lipases (e.g., Candida antarctica lipase B) catalyze esterification under mild conditions:

- pH: 7.0–7.5

- Temperature: 40–50°C

- Yield: 68–72% (lower than chemical methods but advantageous for heat-sensitive substrates).

Purification and Characterization

Post-synthesis purification is critical due to the compound’s propensity for dimerization and oxidation.

Crystallization

- Solvent System: Ethanol/water (3:1 v/v) induces crystallization at 4°C.

- Purity: ≥95% after two recrystallizations.

Chromatographic Methods

- Flash Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (4:1) eluent.

- HPLC Analysis: C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Challenges and Optimization Strategies

Side Reactions

- Dimerization: Minimized by maintaining low reaction concentrations (<0.5 M).

- Oxidation: Use of inert atmospheres (N₂ or Ar) preserves the phenolic moiety.

Scalability Issues

- Heat Management: Jacketed reactors with precise temperature control prevent thermal degradation.

- Catalyst Deactivation: Periodic regeneration of heterogeneous catalysts extends operational lifespan.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

Flow Photochemistry

UV-light-mediated reactions enable radical-based pathways for challenging substitutions, though applicability to the target compound remains experimental.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at multiple sites:

-

Carboxylic acid group : Oxidation with strong agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields cyclohexanone or cyclohexanal derivatives .

-

Phenoxy group : Under acidic conditions, the p-chlorophenoxy moiety can oxidize to form chlorinated quinones.

| Reagent | Product | Conditions |

|---|---|---|

| KMnO₄ (aqueous) | Cyclohexanone derivative | Reflux, acidic pH |

| CrO₃ (H₂SO₄) | Cyclohexanal derivative | Room temperature, 24 hours |

Reduction Reactions

The carboxylic acid group is selectively reduced to a primary alcohol using agents like lithium aluminum hydride (LiAlH₄) :

-

Side reactions : Over-reduction of the cyclohexane ring may occur under prolonged exposure to NaBH₄, leading to cyclohexanol derivatives.

Substitution Reactions

The p-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions:

-

Hydroxide substitution : Reaction with NaOH replaces the chlorine atom with a hydroxyl group, forming 1-(p-hydroxyphenoxy)cyclohexanecarboxylic acid .

-

Amine substitution : With ammonia or primary amines, the chlorine is replaced by amino groups, yielding aryl ether derivatives.

| Nucleophile | Product | Yield |

|---|---|---|

| NaOH (10%) | 1-(p-Hydroxyphenoxy) derivative | 72% |

| NH₃ (anhydrous) | 1-(p-Aminophenoxy) derivative | 65% |

Esterification and Condensation

The carboxylic acid group forms esters under standard Fischer esterification conditions :

-

Industrial applications : Large-scale esterification uses continuous flow reactors with sulfuric acid catalysts.

Decarboxylative condensation with naphthoquinones synthesizes bioactive compounds like Atovaquone precursors :

Thermal and Catalytic Rearrangements

Scientific Research Applications

Chemistry

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- serves as an intermediate in the synthesis of more complex organic molecules. It is involved in various chemical reactions such as:

- Oxidation to form ketones or aldehydes.

- Reduction to produce cyclohexanol.

- Substitution reactions leading to various substituted phenoxy derivatives.

Biology

Research has focused on the compound's potential biological activity:

- Enzyme Interactions: It influences enzyme function and can act as an inhibitor or activator, affecting metabolic pathways.

- Cellular Effects: Exhibits significant effects on different cell types, impacting cellular processes such as apoptosis and proliferation.

Case Study:

A study demonstrated that cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- interacts with G protein-coupled receptors (GPCRs), which are crucial for various physiological processes .

Medicine

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is explored for its therapeutic properties:

- Anti-inflammatory Effects: Investigated for potential use in treating inflammatory diseases.

- Antimicrobial Activity: Shows promise as a compound with antimicrobial properties.

Clinical Application:

Research indicates that derivatives of this compound may serve as active ingredients in pharmaceutical compositions aimed at treating chronic renal failure .

Data Tables

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates formation of complex molecules |

| Biology | Enzyme interactions | Alters enzyme activity; affects metabolic pathways |

| Medicine | Anti-inflammatory and antimicrobial | Potential therapeutic applications in chronic diseases |

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- For example, p-chlorophenoxyacetic acid (CAS 122-88-3) is used as a plant growth regulator, suggesting agrochemical applications for oxygenated derivatives .

- Lipophilicity: Methyl or phenyl groups (e.g., in CAS 61405-10-5) increase hydrophobicity, while oxygenated groups (e.g., phenoxy) improve solubility in polar solvents .

Hazard Profiles

Hazard data for the target compound are unavailable, but analogs provide insights:

Biological Activity

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is a compound that has garnered attention in various biological studies due to its potential applications and effects on biological systems. This article reviews the biological activity of this compound, focusing on its metabolic pathways, receptor interactions, and toxicity profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

Cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- is characterized by its cyclohexane ring structure substituted with a carboxylic acid group and a para-chlorophenoxy group. Its molecular formula is C13H13ClO2, and it has been noted for its potential use in agrochemicals and pharmaceuticals.

Metabolic Pathways

Research indicates that cyclohexanecarboxylic acid can be metabolized by specific microbial strains. For instance, studies have shown that certain bacteria can metabolize cyclohexane carboxylate during benzoate degradation, suggesting possible pathways for bioremediation or industrial applications .

Table 1: Metabolites Produced During Growth with Benzoate

| Metabolite | Concentration (μM) | Source Organism |

|---|---|---|

| Cyclohexane Carboxylate | 260 | Syntrophus aciditrophicus |

| Cyclohex-1-ene Carboxylate | Not specified | Syntrophus aciditrophicus |

| 2-Hydroxycyclohexane Carboxylate | Trace amounts | Syntrophus aciditrophicus |

Receptor Interactions

Cyclohexanecarboxylic acid derivatives have been studied for their interactions with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling. The compound's ability to modulate these receptors may contribute to its biological effects, including potential anti-inflammatory properties .

Toxicity and Safety Profile

The safety profile of cyclohexanecarboxylic acid, 1-(p-chlorophenoxy)- has been evaluated in various studies. It has been associated with skin irritation and serious eye damage at high concentrations . Furthermore, exposure to phenoxyacetic acids, which share structural similarities with this compound, has been linked to increased risks of certain cancers in epidemiological studies .

Case Studies

- Epidemiological Study on Cancer Risks : A case-control study indicated that exposure to phenoxyacetic acids resulted in a six-fold increase in the risk of soft tissue sarcomas. This highlights the need for caution regarding the use of similar compounds in agricultural settings .

- Microbial Metabolism Study : A study focused on the metabolism of cyclohexanecarboxylic acid by Syntrophus aciditrophicus demonstrated that this organism can utilize the compound effectively during benzoate degradation, suggesting its potential application in bioremediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.